8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUAOJVKFCXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1CO)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques for Structural Elucidation of 8 Oxa 1 Azaspiro 4.5 Decan 4 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques.
¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. Key expected signals would include those for the protons of the piperidine (B6355638) and tetrahydropyran (B127337) rings, the methine proton at C4, and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts (δ) and coupling constants (J) would be critical in assigning the relative stereochemistry of the substituents.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the spiro carbon, the carbons of the two heterocyclic rings, and the carbon of the methanol (B129727) substituent.
Hypothetical ¹H and ¹³C NMR Data Table:
| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |
| C2 | |||
| C3 | |||
| C4 | |||
| C5 (Spiro) | - | - | |
| C6 | |||
| C7 | |||
| C9 | |||
| C10 | |||
| -CH₂OH | |||
| N-H | - | ||
| O-H | - |
Note: This table is for illustrative purposes only, as experimental data is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and secondary amine, respectively. Additionally, C-H, C-N, and C-O stretching and bending vibrations would be present.
Expected Infrared Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Broad |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch | 2850-3000 | Strong |
| C-O Stretch | 1050-1150 | Strong |
| C-N Stretch | 1020-1250 | Medium |
Note: This table represents typical ranges for the indicated functional groups and is not based on experimental data for the specific compound.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the spirocyclic system. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive structural proof. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).
Computational and Theoretical Investigations of 8 Oxa 1 Azaspiro 4.5 Decan 4 Ylmethanol
Conformational Analysis of the Spirocyclic Ring System
A thorough conformational analysis of the 8-Oxa-1-azaspiro[4.5]decane ring system is a critical first step in understanding its chemical behavior. Such an analysis would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. Key aspects of this analysis would include determining the preferred chair, boat, or twist-boat conformations of the piperidine (B6355638) ring and the conformation of the tetrahydrofuran (B95107) ring. The orientation of the hydroxymethyl group at the C4 position would also be a crucial factor.
While X-ray crystallography has been used to determine the absolute configuration of related 1-oxa-8-azaspiro[4.5]decane derivatives, specific conformational analysis data for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol from computational studies is not currently available.
Quantum Mechanical Calculations for Reaction Pathways and Selectivity
Quantum mechanical calculations are instrumental in elucidating the mechanisms and predicting the outcomes of chemical reactions. For this compound, these calculations could be used to model various reaction pathways, such as those involving the hydroxyl group or the tertiary amine. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of different synthetic routes.
Studies on other aza-spirocyclic compounds have utilized quantum mechanics to understand their electronic distributions and proton affinities, which are key to predicting reactivity. However, specific quantum mechanical calculations detailing reaction pathways for this compound have not been reported.
Electronic Structure and Molecular Orbital Theory Studies
An understanding of the electronic structure of this compound is fundamental to explaining its properties and reactivity. Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within the molecule. Such studies would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions. At present, there is no specific literature detailing the electronic structure and MO analysis of this compound.
Molecular Dynamics Simulations to Understand Conformational Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. These simulations would provide valuable information on how the molecule changes its shape and how it interacts with surrounding solvent molecules.
MD simulations are also crucial for understanding how a molecule like this might bind to a biological target, such as a protein receptor. By simulating the interactions between the molecule and the protein's active site, researchers can gain insights into the binding mode and affinity. While MD simulations have been employed to study the interaction of other azaspironenone derivatives with proteins, no such studies have been published for this compound.
Applications in Advanced Organic Synthesis and Chemical Biology Research
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol as a Versatile Synthetic Building Block
The 8-oxa-1-azaspiro[4.5]decane scaffold, the foundational structure of this compound, is a valuable building block in the synthesis of complex organic molecules. evitachem.com Its inherent three-dimensionality and structural rigidity make it an attractive starting point for creating novel compounds with potential biological activity. evitachem.com The presence of both an oxygen and a nitrogen atom within the spirocyclic system provides multiple points for chemical modification, allowing chemists to append various functional groups and build more elaborate molecular architectures.
This versatility is highlighted in its use in medicinal chemistry and drug development pipelines to generate new biologically active compounds. evitachem.com For instance, related structures like 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as potential M1 muscarinic agonists for treating dementia. nih.gov The core scaffold allows for systematic modifications that can lead to compounds with potent and selective biological effects. nih.gov
Development of Spirocyclic Scaffolds for Advanced Chemical Libraries
Spirocyclic compounds, characterized by two rings connected at a single atom, are of growing importance in drug discovery. Despite their presence in numerous natural products, they have been historically underrepresented in pharmaceutical compound libraries, largely due to challenges in their synthesis. researchgate.net However, their unique and rigid three-dimensional shapes are highly desirable, as they allow for the exploration of chemical space that is not accessible with more common flat, aromatic structures. sigmaaldrich.com
The oxa-azaspiro[4.5]decane framework is an exemplary scaffold for constructing advanced chemical libraries. evitachem.com These libraries, which are large collections of diverse compounds, are essential for high-throughput screening to identify new drug leads. Incorporating spirocyclic scaffolds like this one increases the structural diversity and novelty of the library. The defined spatial arrangement of substituents on the rigid spirocyclic core can lead to compounds with improved physicochemical properties, such as increased aqueous solubility, and potentially enhanced metabolic stability. sigmaaldrich.com
Role in Rational Chemical Probe Design and Ligand Development
The unique structural features of the oxa-azaspiro[4.5]decane scaffold make it highly suitable for the rational design of chemical probes and ligands that can interact with specific biological targets like enzymes and receptors. evitachem.com
Exploration of Conformational Restriction for Target Binding
A key advantage of spirocyclic structures in ligand design is their conformational rigidity. evitachem.com The spiro center locks the two rings in a fixed orientation, reducing the molecule's flexibility. This pre-organization of the molecule into a specific three-dimensional shape can lead to a lower entropic penalty upon binding to a biological target, which often results in higher binding affinity.
This principle has been successfully applied in the development of ligands for various receptors. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed as selective ligands for sigma-1 (σ1) receptors, which are involved in various central nervous system disorders. nih.govresearchgate.net The rigid spirocyclic core helps to orient the necessary pharmacophoric elements in the correct geometry to achieve potent and selective binding. nih.gov Similarly, M1 muscarinic agonists based on this scaffold have been developed, where the fixed structure is crucial for receptor interaction. nih.gov
Strategies for Enhancing Selectivity and Modulation of Physicochemical Properties
The oxa-azaspiro[4.5]decane framework provides a robust platform for fine-tuning the properties of a potential drug molecule. By making systematic chemical modifications to the core structure, researchers can enhance a ligand's selectivity for its intended target over other related targets, which is critical for minimizing side effects.
Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated the ability to achieve selectivity between different receptor subtypes.
Muscarinic Receptors: In the pursuit of treatments for Alzheimer's disease, systematic modifications of a 2,8-dimethyl-1-oxa-8-azaspiro nih.govrsc.orgdecan-3-one lead compound yielded analogues with preferential affinity for M1 receptors over M2 receptors. nih.gov
Sigma Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized that showed high affinity for σ1 receptors, with moderate selectivity over σ2 receptors. nih.govresearchgate.net
The table below summarizes the binding affinities and selectivity of several synthesized 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.
| Compound | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Derivative 1 | 0.47 | - | - |
| Derivative 2 | 12.1 | - | - |
| Series Range | 0.47 - 12.1 | - | 2 - 44 |
| Data derived from studies on selective σ1 receptor ligands. nih.gov |
Furthermore, the inclusion of heteroatoms like oxygen can modulate the physicochemical properties of the molecule. Incorporating an oxygen atom into a spirocyclic framework can significantly improve properties like water solubility, which is a crucial factor for drug delivery and bioavailability. sigmaaldrich.com
Exploration in Materials Science and Supramolecular Chemistry
While the primary application of the 8-oxa-1-azaspiro[4.5]decane scaffold and its derivatives is heavily concentrated in medicinal chemistry and drug discovery, the unique structural and chemical properties of spiro compounds suggest potential, albeit less explored, applications in other fields. evitachem.com The rigidity and defined three-dimensional geometry of these molecules could make them interesting components for building blocks in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. They could also potentially be integrated into advanced polymers or other materials where precise control over molecular shape is required. However, based on available literature, the use of this compound or its close analogues in materials science remains an area open for future investigation.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enantiopure 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to produce enantiomerically pure this compound is a primary goal for future synthetic research. While various strategies exist for constructing spirocyclic systems, achieving high enantioselectivity remains a significant challenge. researchgate.netresearchgate.net Future research is expected to focus on several promising approaches:
Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. researchgate.net Future work will likely explore novel organocatalytic cascades that can construct the spirocyclic core and install the hydroxymethyl group with high stereocontrol in a single, efficient sequence.
Transition-Metal Catalysis: Methodologies employing chiral transition-metal complexes are a cornerstone of asymmetric synthesis. Research into novel iridium, rhodium, or palladium catalysts could enable highly enantioselective intramolecular cyclization or cycloaddition reactions to form the key azaspiro[4.5]decane framework.
Biocatalysis: Enzymes offer unparalleled stereoselectivity for chemical transformations. The development of engineered enzymes, such as ketoreductases or transaminases, could facilitate the stereoselective synthesis of key chiral intermediates or the resolution of racemic mixtures of this compound. A recent biocatalytic platform using engineered protoglobin-based enzymes has shown success in the stereodivergent synthesis of other azaspiroalkanes, representing a practical and scalable approach. chemrxiv.org
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, provides an alternative route. Future strategies may involve designing synthetic pathways that transfer the inherent chirality of the starting material to the final spirocyclic product.
| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Asymmetric Organocatalysis | Metal-free, environmentally benign, operational simplicity. | Catalyst loading, substrate scope, achieving high diastereo- and enantioselectivity simultaneously. | Development of novel bifunctional catalysts and cascade reactions. |
| Transition-Metal Catalysis | High efficiency and turnover numbers, broad reaction scope. | Cost of precious metals, potential for metal contamination in the final product. | Design of new chiral ligands and exploration of earth-abundant metal catalysts. |
| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. chemrxiv.org | Enzyme stability, substrate specificity, scalability can be challenging. | Enzyme engineering and directed evolution to create bespoke catalysts. chemrxiv.org |
| Chiral Pool Synthesis | Starts from readily available, inexpensive chiral materials. | Can require longer synthetic sequences, limited structural diversity. | Innovative retrosynthetic disconnections to efficiently utilize common chiral precursors. |
Advanced Functionalization Strategies for the Azaspiro[4.5]decane Scaffold
To fully explore the chemical space around the 8-Oxa-1-azaspiro[4.5]decane scaffold for applications like drug discovery, efficient methods for its derivatization are essential. nih.gov Future research will move beyond traditional functional group manipulations and focus on late-stage functionalization (LSF) techniques, which allow for the modification of complex molecules in the final steps of a synthesis. nih.gov
A particularly promising area is the application of C-H bond activation/functionalization . This strategy involves the direct conversion of typically unreactive C-H bonds into new C-C, C-N, or C-O bonds, offering a highly atom-economical route to novel analogues. researchgate.netrsc.org Transition-metal catalysis has demonstrated significant advantages in efficiency, selectivity, and atom economy for these transformations. researchgate.netrsc.org
Key emerging trends for functionalizing the azaspiro[4.5]decane scaffold include:
α-Functionalization of the Piperidine (B6355638) Ring: Directing-group-assisted or photoredox-catalyzed methods could enable the selective introduction of substituents at the C-H bonds adjacent to the nitrogen atom, a common strategy for modifying cyclic amines. nih.gov
Functionalization of the Tetrahydrofuran (B95107) Ring: While more challenging, developing methods to selectively functionalize the oxa-portion of the spirocycle would open up new avenues for structural diversification.
Remote C-H Functionalization: Advanced catalytic systems may allow for the functionalization of C-H bonds at positions more distant from the existing functional groups, guided by the inherent electronic properties or three-dimensional shape of the scaffold.
| Functionalization Strategy | Target Site | Potential Catalytic System | Anticipated Outcome |
|---|---|---|---|
| Directed C(sp³)–H Activation | Positions β or γ to the nitrogen atom | Palladium(II), Rhodium(III), Ruthenium(II) | Arylation, alkenylation, alkylation. researchgate.net |
| Photoredox Catalysis | α-amino C(sp³)–H bonds | Iridium or Ruthenium photoredox catalysts | Alkylation, cyanation, amination. youtube.com |
| Metallaphotoredox Catalysis | Various C-H bonds | Combination of a photoredox catalyst and a transition metal catalyst (e.g., Ni, Cu) | Cross-coupling reactions with a wide range of partners. nih.gov |
| Enzymatic C-H Oxidation | Unactivated C-H bonds | Engineered Cytochrome P450 monooxygenases | Hydroxylation with high regio- and stereoselectivity. |
Integration with Flow Chemistry and Automated Synthesis for Scalability
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe manufacturing processes. Continuous flow chemistry is emerging as a powerful technology that offers significant advantages over traditional batch processing for the synthesis of complex molecules, including spirocycles. nih.govspirochem.com The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. wiley-vch.dealmacgroup.com
Future research will focus on developing a continuous, multi-step flow synthesis of this compound. uc.pt This could involve telescoping several reaction steps without isolating intermediates, significantly reducing waste and processing time. uc.pt
Furthermore, coupling flow reactors with automated synthesis platforms represents a paradigm shift in chemical research. chemrxiv.org Such integrated systems can perform reaction optimization, substrate screening, and library synthesis with minimal human intervention. This approach would dramatically accelerate the discovery of new derivatives of this compound by enabling the rapid generation and testing of hundreds or thousands of analogues.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for longer ("scaling out") or using larger reactors ("sizing up"). almacgroup.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Enhanced safety due to small reaction volumes, superior heat transfer, and ability to handle hazardous intermediates in situ. nih.govwiley-vch.de |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, stoichiometry, and temperature. spirochem.com |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. uc.pt |
| Integration | Difficult to integrate multiple steps and purification. | Amenable to multi-step, telescoped reactions with in-line purification and analysis. uc.pt |
Deeper Computational Exploration of Conformational Dynamics and Reactivity Profiles
A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for rational drug design and for predicting its chemical reactivity. nih.gov While static crystal structures provide valuable information, the molecule is flexible in solution. Computational chemistry offers powerful tools to explore this conformational landscape.
Future research in this area will likely involve:
Advanced Conformational Analysis: Using methods like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT) to map the potential energy surface of the molecule. This can identify the most stable conformations and the energy barriers between them, which is critical for understanding receptor binding. nih.govresearchgate.net
Reactivity Prediction: Computational models can be used to predict the most likely sites for chemical reactions. For example, calculating the energies of intermediates and transition states for various C-H activation pathways can help guide the development of selective functionalization strategies.
Docking and Virtual Screening: In silico models of biological targets can be used to predict how different derivatives of the azaspiro[4.5]decane scaffold will bind. This allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.
| Computational Method | Primary Application | Information Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. | Accurate geometries of stable conformers, prediction of reaction regioselectivity, understanding electronic properties. researchgate.net |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Exploring the accessible conformational space in solution, identifying key intermolecular interactions (e.g., with water or a binding pocket). |
| Molecular Docking | Predicting the binding orientation of a small molecule to a macromolecular target. | Generating plausible binding poses in a target protein, estimating binding affinity, guiding analogue design. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining the accuracy of QM for a reactive site with the efficiency of MM for the environment. | Modeling enzyme-catalyzed reactions or binding interactions with high accuracy. |
Q & A
Q. What are the common synthetic routes for preparing 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves cyclization reactions of precursor amines and ketones under controlled conditions. For example, analogous spiro compounds are synthesized by refluxing intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl derivatives in dry benzene at 80°C for 3 hours, followed by solvent removal and recrystallization from anhydrous THF . Key factors include moisture-free solvents, precise temperature control, and inert atmospheres to prevent side reactions. Optimization may require adjusting stoichiometry or using catalysts like Lewis acids to enhance ring-closure efficiency.
Q. How should researchers handle safety and toxicity concerns when working with this compound in laboratory settings?
Safety protocols must address acute toxicity and skin/eye irritation risks. Use PPE (gloves, lab coats, goggles) and ensure proper ventilation. In case of exposure, immediate measures include rinsing eyes with water for 15 minutes and washing contaminated skin with soap . For spills, avoid dust generation and use chemical-neutralizing agents. Storage should be in airtight containers away from oxidizers, with regular monitoring of storage conditions .
Q. What spectroscopic techniques are essential for characterizing the structural purity of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and ether (C-O-C) linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with X-ray crystallography data (if available) ensures conformational accuracy .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve challenges in determining the 3D conformation of this compound?
SHELXL refines crystal structures by modeling thermal displacement parameters and hydrogen bonding networks. For spiro compounds, the software’s robust handling of non-planar rings is crucial. Input high-resolution diffraction data to calculate puckering amplitudes (via Cremer-Pople parameters) and assess deviations from ideal tetrahedral geometry . For macromolecular applications, SHELXPRO interfaces with additional tools for electron density mapping .
Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Contradictions often arise from dynamic conformational changes or impurities. Use iterative validation:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Re-run reactions under varying conditions (e.g., temperature, solvent polarity) to isolate stable conformers.
- Employ 2D NMR techniques (COSY, NOESY) to clarify coupling patterns and spatial proximity of protons .
Cross-check with X-ray data to resolve ambiguities in stereochemistry .
Q. How do ring-puckering dynamics influence the reactivity of this compound in nucleophilic substitution reactions?
The spirocyclic system’s puckering (quantified via Cremer-Pople coordinates) affects steric accessibility of the hydroxyl group. Molecular dynamics simulations can model transition states where puckering alters bond angles, impacting reaction rates. Experimentally, vary reaction solvents (polar vs. nonpolar) to stabilize specific conformers and track substitution outcomes .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for batch production in academic labs?
Optimize purification steps: Replace column chromatography with recrystallization using solvent mixtures (e.g., THF/hexane). Monitor reaction exotherms using in-situ IR or Raman spectroscopy to prevent thermal runaway. For air-sensitive intermediates, employ Schlenk-line techniques or flow chemistry systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
